molecular formula C13H11Cl2NO B1388413 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine CAS No. 62811-98-7

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

Cat. No. B1388413
CAS RN: 62811-98-7
M. Wt: 268.13 g/mol
InChI Key: HKZQPUHZXRZWHR-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine” is a chemical compound with the molecular formula C13H12ClNO. It has a molecular weight of 233.7 . It is typically stored at a temperature of 4°C and is available in the form of a powder .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine” is characterized by the presence of a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also contains a benzyloxy group and two chloromethyl groups .


Physical And Chemical Properties Analysis

“5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 233.7 .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine and its derivatives have been extensively studied for their synthesis and chemical properties. One notable study involves the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates, which are synthesized by the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, a process where 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is a key intermediate (Wang, 2009).

Applications in Medicinal Chemistry

The compound's derivatives have been explored in medicinal chemistry. For instance, the study of metal-chelator-bearing flavones, carbazoles, dibenzofurans, xanthones, and anthraquinones, derived from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one, demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Yeh‐long Chen et al., 2003).

Use in Synthesis of Other Compounds

Its use extends to the synthesis of other complex chemical structures. For example, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 5-aza-2,2-difluorobenzodioxole, utilizes simple and cheap starting materials including compounds related to 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine, demonstrating its utility in creating novel chemical entities (Catalani et al., 2010).

Role in Heterocyclic Chemistry

The compound and its related derivatives also play a crucial role in heterocyclic chemistry. A study on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines used 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, showing its application in creating new heterocyclic compounds (Palamarchuk et al., 2019).

Safety And Hazards

The safety data sheet for “5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine” suggests that it should be handled with care. In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)13(8-16-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQPUHZXRZWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670612
Record name 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

CAS RN

62811-98-7
Record name 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kyriakou - 2019 - search.proquest.com
A series of 9 hydroxypyridinones (HOPO) metal-based iron chelators (from which 6 of them are novel) have been prepared, characterised and derivatized in a manner to exploit an …
Number of citations: 5 search.proquest.com

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